molecular formula C18H21ClO B8586082 2-[(4-tert-Butylphenyl)methyl]-4-chloro-6-methylphenol CAS No. 85911-58-6

2-[(4-tert-Butylphenyl)methyl]-4-chloro-6-methylphenol

Cat. No. B8586082
M. Wt: 288.8 g/mol
InChI Key: MKHPAGVTNYIMGR-UHFFFAOYSA-N
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Patent
US04532367

Procedure details

106.5 g (0.75 mol) 4-chloro-2-methylphenol and 45.67 g (0.25 mol) 4-tert. butylbenzylchloride are dissolved in 200 ml chloroform, and 22.5 g water-free zinc chloride are added as Friedel-Crafts catalyst. Thereafter the reaction mixture is stirred, whereby indeed at room temperature to the start of the reaction intense gas development, i.e. intense reaction, is to be noted. Subsequently the reaction mixture is stirred at 60° C. 5-6 h and washed three times each with 200 ml water for the purpose of removing the zinc chloride. The organic phase is dried across magnesium sulfate and the chloroform is driven off in a vacuum. At 182°-185° C./0.3 Torr the 4-chloro-2-methyl-6-(4'-tert. butylbenzyl)-phenol distills over as water-clear, viscous, nearly odorless liquid.
Quantity
106.5 g
Type
reactant
Reaction Step One
Quantity
45.67 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
22.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH3:9])[CH:3]=1.[C:10]([C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Cl)=[CH:16][CH:15]=1)([CH3:13])([CH3:12])[CH3:11].O>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:18][C:17]2[CH:20]=[CH:21][C:14]([C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:15][CH:16]=2)[C:5]([OH:8])=[C:4]([CH3:9])[CH:3]=1

Inputs

Step One
Name
Quantity
106.5 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)O)C
Name
Quantity
45.67 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CCl)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
22.5 g
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Thereafter the reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
whereby indeed at room temperature to the start of the reaction intense gas development, i.e. intense reaction
STIRRING
Type
STIRRING
Details
Subsequently the reaction mixture is stirred at 60° C
WASH
Type
WASH
Details
5-6 h and washed three times each with 200 ml water for the purpose
Duration
5.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
of removing the zinc chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried across magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
At 182°-185° C./0.3 Torr the 4-chloro-2-methyl-6-(4'-tert. butylbenzyl)-phenol distills over as water-clear

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(C(=C1)CC1=CC=C(C=C1)C(C)(C)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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